molecular formula C26H42O4 B12931851 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3/1alpha,25-dihydroxy-22-oxa-20-epicholecalciferol

1alpha,25-dihydroxy-22-oxa-20-epivitamin D3/1alpha,25-dihydroxy-22-oxa-20-epicholecalciferol

Cat. No.: B12931851
M. Wt: 418.6 g/mol
InChI Key: DTXXSJZBSTYZKE-CHKZDQNGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves the modification of the side chain skeleton of vitamin D3The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product with high yield and purity. The production is carried out in controlled environments to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogues of vitamin D3 with modified biological activities. These derivatives are used in research to study the effects of structural changes on the compound’s activity .

Scientific Research Applications

1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 involves binding to the vitamin D receptor (VDR). This binding activates the receptor, which then interacts with specific DNA sequences to regulate the expression of target genes. The compound’s ability to induce differentiation without causing hypercalcemia is attributed to its selective activation of pathways involved in cell differentiation and immune regulation .

Comparison with Similar Compounds

Comparison: 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 is unique in its ability to induce differentiation without causing hypercalcemia. This sets it apart from other vitamin D3 analogues, which often have limited therapeutic use due to their hypercalcemic effects. The structural modifications in 1alpha,25-dihydroxy-22-oxa-20-epivitamin D3 allow for selective activation of beneficial pathways, making it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1R)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21-,22-,23+,24+,26-/m1/s1

InChI Key

DTXXSJZBSTYZKE-CHKZDQNGSA-N

Isomeric SMILES

C[C@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCCC(C)(C)O

Canonical SMILES

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O

Origin of Product

United States

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